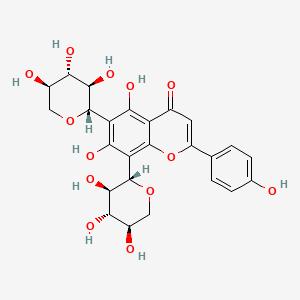

6,8-Di-C-|A-D-xylopyranoside

Description

Overview of C-Glycosidic Natural Products in Glycoscience

Glycosides are compounds in which a sugar molecule, or glycone, is bonded to a non-sugar moiety, known as an aglycone. numberanalytics.com This linkage, called a glycosidic bond, is most commonly formed with an oxygen (O-glycoside) or nitrogen (N-glycoside) atom. numberanalytics.com However, a less common but highly significant type of linkage involves a direct carbon-carbon (C-C) bond between the anomeric carbon of the sugar and the aglycone. numberanalytics.comnumberanalytics.com These compounds are known as C-glycosides. numberanalytics.com

The C-C bond endows C-glycosides with remarkable stability, particularly against chemical and enzymatic hydrolysis, which readily cleaves O- or N-glycosidic bonds. numberanalytics.commdpi.comchemrxiv.org This inherent stability makes them particularly interesting for their biological persistence and potential therapeutic applications. chemrxiv.org C-glycosidic natural products are widely distributed in nature, found in plants, microbes, and insects, and encompass a wide range of biologically active compounds, including antibiotics, antioxidants, and anticancer agents. numberanalytics.commdpi.comnih.gov Their biosynthesis is a biochemically demanding process, often catalyzed by specific enzymes called C-glycosyltransferases (CGTs). researchgate.netnih.gov

Importance of Flavone (B191248) C-Glycosides in Academic Research

Within the diverse family of C-glycosides, flavone C-glycosides are a prominent and extensively studied subgroup. researchgate.nettandfonline.com Flavonoids are a class of polyphenolic secondary metabolites found in plants, and their C-glycosylated forms are particularly abundant in major cereal crops like maize, wheat, and rice, as well as in various fruits, vegetables, and medicinal herbs. nih.govresearchgate.net

The sugar moieties in these compounds are most commonly attached at the C-6 and/or C-8 positions of the flavone A-ring. nih.gov Academic research has focused heavily on flavone C-glycosides due to their wide array of pharmacological activities. researchgate.netscispace.comnih.gov These include significant antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antiviral properties. researchgate.netscispace.comnih.gov The stability conferred by the C-glycosidic bond is thought to enhance their therapeutic potential compared to their O-glycoside counterparts. tandfonline.com Prominent examples that are frequently the subject of research include vitexin (B1683572), isovitexin (B1672635), orientin, and isoorientin. researchgate.nettandfonline.com

Contextualization of 6,8-Di-C-β-D-xylopyranoside within Flavone C-Glycoside Chemistry and Biology

The compound 6,8-Di-C-β-D-xylopyranoside belongs to the family of flavone di-C-glycosides, where two xylose sugar units are attached to the flavone core. Specifically, the designation indicates that two β-D-xylopyranoside moieties are linked via C-C bonds to the 6th and 8th positions of the aglycone. The most common aglycone for this type of compound is apigenin (B1666066), a well-known flavone. Therefore, the full name is often apigenin 6,8-di-C-β-D-xylopyranoside.

This specific compound has been a subject of interest in both chemical synthesis and biological activity studies. For instance, a derivative, apigenin 6,8-di-C-β-D-xylopyranoside, has demonstrated potent anti-inflammatory activities by reducing the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net The regioselective synthesis of such di-C-glycosylflavones is a challenging but important area of organic chemistry, enabling the creation of these complex molecules for further study. immunomart.commedchemexpress.com

The natural occurrence of related compounds, such as Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside, has been reported in plants like Viola yedoensis. chemfaces.com Furthermore, the compound identified as 6,8-Di-C-β-D-xylopyranoside has been isolated from Dendrobium huoshanensis. immunomart.commedchemexpress.commedchemexpress.com The presence of xylose, a five-carbon sugar (pentose), rather than the more common six-carbon glucose (hexose), adds to its structural diversity and specific biological profile within the vast landscape of flavone C-glycosides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O13 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17+,18+,21-,22-,24+,25+/m1/s1 |

InChI Key |

LDVNKZYMYPZDAI-ZQSDKGGKSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of 6,8 Di C β D Xylopyranoside

Botanical Sources and Phylogenetic Distribution

Apigenin (B1666066) 6,8-Di-C-β-D-xylopyranoside has been identified in a diverse range of plant species across different families, highlighting its significance in plant biochemistry and chemotaxonomy. Its isolation from various botanical sources provides insight into the biosynthetic pathways within these plants.

Dendrobium huoshanensis as a Source Organism

Dendrobium huoshanensis, a valuable orchid species belonging to the Orchidaceae family, is a confirmed source of Apigenin 6,8-Di-C-β-D-xylopyranoside. Phytochemical investigations of the stems of this plant have led to the successful isolation and structural elucidation of this C-diglycosylflavone. Its presence contributes to the complex chemical profile of D. huoshanensis, which is rich in polysaccharides, alkaloids, and flavonoids. The identification of this specific compound within the Dendrobium genus is noteworthy, as these orchids are more commonly studied for their alkaloids and bibenzyl derivatives.

Occurrence in Thalictrum ramosum

Research on the phytochemical constituents of Thalictrum ramosum, a member of the Ranunculaceae (buttercup) family, has also confirmed the presence of Apigenin 6,8-Di-C-β-D-xylopyranoside. The compound was isolated from the aerial parts of the plant. The genus Thalictrum is well-known for producing a wide array of alkaloids and flavonoids. The discovery of this C-dixyloside in T. ramosum expands the known chemotaxonomic markers for this genus and underscores the distribution of complex C-glycosylflavones within the Ranunculaceae family.

Isolation from Viola yedoensis

Viola yedoensis, a species in the Violaceae family, is another significant botanical source of Apigenin 6,8-Di-C-β-D-xylopyranoside. Comprehensive studies on the whole plant have revealed a rich diversity of flavonoid glycosides. This compound was isolated alongside several other structurally related flavonoids. Its co-occurrence with other C-glycosides in V. yedoensis provides valuable data for understanding the flavonoid biosynthesis patterns within the Viola genus and serves as a key chemical marker for species identification and quality assessment.

Table 1: Botanical Sources of Apigenin 6,8-Di-C-β-D-xylopyranoside

| Botanical Source | Family | Plant Part Used | Isolated Compound | Reference(s) |

|---|---|---|---|---|

| Dendrobium huoshanensis | Orchidaceae | Stems | Apigenin 6,8-Di-C-β-D-xylopyranoside | |

| Thalictrum ramosum | Ranunculaceae | Aerial Parts | Apigenin 6,8-Di-C-β-D-xylopyranoside | |

| Viola yedoensis | Violaceae | Whole Plant | Apigenin 6,8-Di-C-β-D-xylopyranoside |

Related C-Xylopyranosides and Their Natural Origins

The structural motif of C-xylosylation is not limited to the di-xyloside of apigenin. Other related compounds, featuring different aglycones or co-glycosylations, have been identified in nature.

Apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside: This compound, a close structural analog, has been isolated from Viola yedoensis and Viola philippica . It shares the same apigenin core and the C-8 xylosyl moiety but features an arabinose sugar attached at the C-6 position instead of a second xylose. Its co-isolation with Apigenin 6,8-Di-C-β-D-xylopyranoside in Viola species suggests a shared and potentially competitive biosynthetic pathway for C-glycosylation.

Chrysoeriol (B190785) 6-C-β-xylopyranosyl-8-C-β-galactopyranoside: Isolated from the leaves of Narthecium ossifragum (bog asphodel) of the Nartheciaceae family, this compound demonstrates further structural diversity . The aglycone is chrysoeriol (a 3'-O-methylated derivative of luteolin), and the C-6 and C-8 positions are glycosylated with xylose and galactose, respectively. This finding illustrates that C-xylopyranoside attachments can occur on different flavonoid backbones and in combination with other sugar units.

Advanced Chromatographic and Extraction Methodologies for Isolation

The isolation of pure Apigenin 6,8-Di-C-β-D-xylopyranoside from complex plant matrices requires a multi-step approach involving sophisticated extraction and chromatographic techniques. The polar nature of the C-glycosidic bonds dictates the choice of solvents and separation media.

Solvent-Based Extraction and Partitioning Strategies

The initial step in isolating C-glycosylflavones involves extracting them from the dried and powdered plant material, followed by a systematic partitioning process to enrich the target compounds.

Primary Extraction: Plant material is typically extracted with a polar solvent to efficiently solubilize the glycosides. A mixture of methanol (B129727)/water or ethanol (B145695)/water (e.g., 70-80% aqueous alcohol) is commonly employed, often using methods such as maceration, reflux, or sonication to maximize yield.

Liquid-Liquid Partitioning: The resulting crude extract is concentrated, suspended in water, and subjected to sequential liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity. This process separates compounds based on their polarity:

n-Hexane or Petroleum Ether: Removes highly nonpolar constituents like lipids, waxes, and chlorophylls.

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂): Removes compounds of low to intermediate polarity.

Ethyl Acetate (EtOAc): Enriches compounds of medium polarity, including many flavonoid aglycones and some simpler glycosides.

n-Butanol (n-BuOH): This fraction is critical as it concentrates the highly polar glycosides, including C-glycosylflavones like Apigenin 6,8-Di-C-β-D-xylopyranoside.

For instance, in the isolation from Thalictrum ramosum, an 80% methanol extract was partitioned, with the target compound concentrating predominantly in the n-BuOH fraction . Similarly, for Viola yedoensis, a 70% ethanol extract was partitioned, and the subsequent chromatographic purification was performed on the EtOAc and n-BuOH fractions . These enriched fractions are then subjected to further chromatographic purification, such as column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative HPLC.

Table 2: Summary of Extraction and Partitioning Methodologies

| Botanical Source | Initial Extraction Solvent | Partitioning Solvents (Typical Sequence) | Fraction Containing Target Compound(s) | Reference(s) |

|---|---|---|---|---|

| Thalictrum ramosum | 80% Methanol (MeOH) | Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | n-Butanol (n-BuOH) | |

| Viola yedoensis | 70% Ethanol (EtOH) | Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH) | |

| Narthecium ossifragum | 80% Methanol (MeOH) | Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | n-Butanol (n-BuOH) |

ODS Chromatography

Octadecylsilane (ODS or C18) chromatography is a reversed-phase technique widely used for the purification of moderately polar compounds like flavonoid glycosides. In this method, the stationary phase is non-polar (ODS-coated silica), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile).

This technique is often employed after initial fractionation by methods like silica gel or polyamide chromatography. For instance, in the purification of flavonoids from Sabia parviflora, fractions obtained from a silica gel column were further separated on an ODS-A-HG reversed-phase column using a methanol-water mobile phase to yield several flavonoid glycosides. google.com Similarly, fractions from Daphne genkwa extracts were analyzed and purified on a Shimadzu ODS C18 column using a gradient of methanol and aqueous acetic acid. nih.govresearchgate.net The high resolving power of ODS chromatography makes it suitable for separating closely related flavonoid structures. mdpi.com

Sephadex LH-20 Chromatography

Sephadex LH-20 is a versatile chromatography medium made of hydroxypropylated dextran, which exhibits both hydrophilic and lipophilic properties. auctoresonline.org It is widely used for the separation of natural products, including flavonoids, based on a combination of molecular size exclusion and partition chromatography. tandfonline.comjmp.ir

Typically, a flavonoid-rich fraction is applied to a Sephadex LH-20 column and eluted with a solvent like methanol. bioline.org.brjmp.ir This step is highly effective in removing pigments, smaller phenolic compounds, and other impurities. For example, in the isolation of flavonoids from Byrsocarpus coccineus, a fraction obtained from silica gel chromatography was further purified on a Sephadex LH-20 column with methanol as the eluent to yield pure flavonoid glycosides. bioline.org.br Similarly, it was used with 80% methanol to purify apigenin from celery extracts and quercetin (B1663063) from parsley extracts. jmp.ir

Table 2: Applications of Sephadex LH-20 in Flavonoid Glycoside Purification This table is interactive. Click on the headers to sort.

| Plant Source | Extract Fraction | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Byrsocarpus coccineus | Flavonoid-rich fraction | Methanol | Purification of glycosides | bioline.org.br |

| Pemphis acidula | Ethyl Acetate fraction | Methanol | Isolation of galloyl flavonoids | tandfonline.com |

| Ginkgo biloba | Crude Extract | Methanol | Fractionation of glycosides | researchgate.net |

| Apium graveolens | Ethyl Acetate fraction | 80% Methanol | Purification of apigenin | jmp.ir |

| Carrichtera annua | Butanol fraction | Not specified | Purification of flavonoids | cabidigitallibrary.org |

High-Performance Liquid Chromatography (HPLC) for Fractionation

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of flavonoid C-glycosides, especially for separating isomers. mdpi.comnih.gov It utilizes high pressure to pass the solvent through columns packed with fine stationary phase particles, leading to excellent separation efficiency.

Reversed-phase columns, such as C18, are most commonly used. nih.govpsu.edu For example, fractions from a Sephadex LH-20 column containing flavonoid glycosides from Ginkgo biloba were subjected to preparative HPLC to yield 12 pure compounds with purities exceeding 97%. researchgate.net In the isolation of compounds from Trollius ledebouri, a partially purified fraction from HSCCC was further purified by preparative HPLC on a C18 column with an acetonitrile-aqueous acetic acid mobile phase to obtain quercetin-3-O-neohesperidoside at 99.8% purity. psu.edu

Table 3: Preparative HPLC Conditions for Flavonoid Glycoside Separation This table is interactive. Click on the headers to sort.

| Plant Source | Stationary Phase | Mobile Phase | Isolated Compounds | Reference |

|---|---|---|---|---|

| Trollius ledebouri | YWG C18 | Acetonitrile–0.1% aqueous acetic acid (15:85, v/v) | Quercetin-3-O-neohesperidoside | psu.edu |

| Ficus microcarpa | YMC-Pack ODS-A | Methanol-0.05% phosphoric acid | Apigenin C-glycosides | nih.gov |

| Linum usitatissimum | Not specified | Not specified | 12 different flavone (B191248) C-glycosides | mdpi.com |

| Siparuna gigantotepala | Preparative RP18 | H₃PO₄(aq) 0.05%–isopropyl alcohol | Rutin, Kaempferol 3-O-rutinoside | jst.go.jp |

Recycling Counter-Current Chromatography (CCC) for Isomer Separation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thus avoiding irreversible adsorption of the sample. mdpi.com This method is particularly powerful for separating structurally similar compounds, such as flavone di-C-glycoside isomers. researchgate.net The "recycling" mode enhances separation by allowing the sample band to pass through the column multiple times, effectively increasing the column length and resolution. mdpi.com

A study on the separation of flavone C-glycosides from Premna fulva Craib successfully employed recycling counter-current chromatography. researchgate.net Using an optimized two-phase solvent system of ethyl acetate/n-butanol/water (1:9:10, v/v/v), researchers were able to separate five congeneric flavone C-glycosides, including isomers like apigenin 6-C-β-D-xylopyranosyl-8-C-β-D-glucopyranoside and apigenin 6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside. researchgate.net This highlights the unique capability of recycling CCC to resolve complex mixtures of isomers that are challenging to separate by other chromatographic methods. researchgate.net

Sufficient spectroscopic data for a compound with the specific structure "6,8-Di-C-β-D-xylopyranoside," attached to a common aglycone such as apigenin or luteolin (B72000), is not available in the public domain scientific literature based on the conducted searches.

While the structural elucidation of flavonoid di-C-glycosides is a well-established field, published research predominantly focuses on compounds containing hexose (B10828440) (like glucose) or mixed pentose-hexose moieties. For instance, compounds such as Apigenin 6,8-di-C-β-D-glucopyranoside (Vicenin-2) and mixed glycosides like Apigenin 6-C-glucosyl-8-C-xyloside (Vicenin-1) have been isolated and characterized. However, a compound featuring two C-linked β-D-xylopyranoside units at positions 6 and 8 of a flavonoid core has not been described with the detailed 1D-NMR, 2D-NMR, and tandem mass spectrometry data required to fulfill the specific structure of this article.

General principles for the spectroscopic analysis of di-C-glycosyl flavonoids exist and can be summarized as follows:

NMR Spectroscopy: In ¹H NMR, the anomeric protons of C-linked sugars appear at characteristic chemical shifts, and their coupling constants help determine their anomeric configuration. 2D-NMR techniques like COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals and establishing the connectivity between the sugar units and the aglycone. ROESY or NOESY experiments would confirm the spatial proximity and stereochemistry.

Mass Spectrometry: ESI-MS is used to determine the molecular weight. Tandem MS (MS/MS) of di-C-glycosides is characterized by specific fragmentation patterns involving cross-ring cleavages of the sugar moieties. For a di-C-pentoside (like a di-xyloside), characteristic neutral losses would differ from those observed for di-C-hexosides, allowing for the identification of the sugar types.

Without a specific published example of a "6,8-Di-C-β-D-xylopyranoside" flavone, providing the detailed data tables and in-depth analysis as requested in the outline is not possible while adhering to the strict requirement of focusing solely on this compound.

Elucidation of the Chemical Structure of 6,8 Di C β D Xylopyranoside

Advanced Spectroscopic Analysis for Definitive Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For flavonoid compounds, including C-glycosides like 6,8-Di-C-β-D-xylopyranoside derivatives, the UV-Vis spectrum provides valuable information about the structure of the flavonoid skeleton and its hydroxylation pattern.

The name "6,8-Di-C-β-D-xylopyranoside" indicates two xylose sugar units attached via carbon-carbon bonds to the 6th and 8th positions of an aglycone. In the context of natural products, this aglycone is typically a flavone (B191248), most commonly apigenin (B1666066) or luteolin (B72000). The UV-Vis spectrum is primarily determined by the chromophoric flavone core.

Flavonoid spectra typically exhibit two major absorption bands:

Band I , appearing in the 300–400 nm region, is associated with the cinnamoyl system, which encompasses the B and C rings of the flavone structure. researchgate.net

Band II , observed in the 220–280 nm range, corresponds to the benzoyl system (the A ring). researchgate.net

While specific, isolated research detailing the UV-Vis spectrum of Apigenin-6,8-di-C-β-D-xylopyranoside is not prominently available, data from closely related di-C-glycosyl flavones provide a strong basis for understanding its spectral characteristics. For instance, the UV profile for apigenin-6,8-di-C-hexoside isomers, which differ only in the type of sugar moiety (a six-carbon hexose (B10828440) instead of a five-carbon xylose), shows characteristic absorption maxima. These isomers present UV absorption maxima at approximately 271 nm (Band II) and 330 nm (Band I), which is characteristic for flavones with a free hydroxyl group in the B ring. researchgate.net

The position and intensity of these bands are influenced by the number and location of hydroxyl groups and other substituents on the flavone skeleton. The glycosidic moieties, being non-chromophoric, generally have a minor influence on the absorption maxima compared to the aglycone itself. Therefore, the UV-Vis spectrum for an apigenin derivative of 6,8-Di-C-β-D-xylopyranoside is expected to be very similar to that of other apigenin-6,8-di-C-glycosides.

The following table summarizes the typical UV-Vis absorption data for a closely related compound, which serves as a reference for understanding the spectral properties of 6,8-Di-C-β-D-xylopyranoside derivatives.

Table 1: UV-Vis Spectral Data for Apigenin-6,8-di-C-hexoside

| Spectral Band | Absorption Maximum (λmax) | Associated Structural Moiety |

|---|---|---|

| Band I | ~ 330 nm | Cinnamoyl System (B + C Rings) |

| Band II | ~ 271 nm | Benzoyl System (A Ring) |

Data sourced from studies on apigenin-6,8-di-C-hexoside isomers. researchgate.net

Biological Activities and Molecular Mechanisms of 6,8 Di C β D Xylopyranoside

Anti-Inflammatory Modulatory Effects

The anti-inflammatory properties of 6,8-Di-C-β-D-xylopyranoside derivatives have been a key area of investigation. These compounds have demonstrated the ability to modulate inflammatory pathways, primarily through the reduction of key inflammatory mediators.

Mechanisms Involving Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) Reduction

Research has shown that certain C-glycosylflavones, which include structures related to 6,8-Di-C-β-D-xylopyranoside, possess anti-inflammatory activities. For instance, apigenin (B1666066) 6,8-di-C-β-D-xylopyranoside has been noted for its strong anti-inflammatory effects by reducing tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net The overproduction of NO and pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory process. nih.govnih.gov The inhibition of these molecules is a critical mechanism for controlling inflammation. nih.govnih.gov Specifically, some di-C-glycosylflavones have been found to inhibit TNF-α expression and NO production, with certain compounds showing significant activity. researchgate.net This suggests that the 6,8-di-C-glycosyl structure is a key contributor to these anti-inflammatory effects.

Enzyme Inhibitory Activity: Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. jrespharm.comfarmaciajournal.com Elevated levels of uric acid can lead to conditions like gout. jrespharm.com Consequently, inhibitors of XO are valuable for therapeutic intervention. jrespharm.comfarmaciajournal.com

Studies have evaluated the XO inhibitory potential of various flavonoid glycosides. While some flavone-C-glycosides have shown little to no inhibitory activity against XO, their aglycone counterparts, such as apigenin, have demonstrated stronger inhibition. nih.gov For example, apigenin-6,8-di-C-β-D-xylopyranoside was reported to have an IC50 value greater than 100 µM, indicating weak inhibition. farmaciajournal.comsci-hub.se This suggests that the glycosidic moieties at the C-6 and C-8 positions of the flavone (B191248) scaffold may influence the compound's ability to interact with the active site of the xanthine oxidase enzyme.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Apigenin-6,8-di-C-β-D-xylopyranoside | >100 | farmaciajournal.comsci-hub.se |

| Apigenin | 30.0 | nih.gov |

| Luteolin (B72000) | 1.49 | sci-hub.se |

| Quercetin (B1663063) | 15.4 | nih.gov |

| Allopurinol (Reference Drug) | 2.4 | sci-hub.se |

Modulation of Glycosaminoglycan (GAG) Biosynthesis

Xylopyranoside derivatives play a significant role in the biosynthesis of glycosaminoglycans (GAGs), which are long, linear polysaccharides involved in numerous biological processes. researchgate.net These derivatives can act as primers, initiating the synthesis of GAG chains independent of a core protein. nih.govnih.gov

Role as an Initiator in Dermatan Sulfate (B86663) Synthesis Pathways

Certain C-xylopyranoside derivatives have been shown to stimulate the synthesis of GAGs, particularly dermatan sulfate (DS), in cells like keratinocytes. researchgate.netnih.gov For example, C-β-D-xylopyranoside-2-hydroxy-propane can serve as an initiator for DS synthesis. researchgate.netnih.gov This initiation occurs without the need for a core protein, as demonstrated in cells lacking xylosyltransferase activity. nih.gov The resulting increase in DS can enhance cellular processes such as migration, which is crucial for tissue repair. researchgate.netnih.gov The structure of the aglycone attached to the xylose is a critical determinant of the type and fine structure of the GAG chain that is synthesized. researchgate.net

Investigation of Impact on Proteoglycan Assembly and Structure

Proteoglycans are complex macromolecules composed of a core protein covalently attached to one or more GAG chains. lu.sersc.org The biosynthesis of these GAG chains is initiated by the attachment of a xylose residue to a serine on the core protein. nih.gov Xylosides with a hydrophobic aglycone can penetrate the cell membrane and act as competitive substrates for the enzymes involved in GAG chain elongation. nih.govlu.se This leads to the synthesis of free GAG chains and can inhibit the formation of GAGs on endogenous proteoglycans. nih.govnih.gov The concentration and chemical structure of the xyloside, as well as the cell type, all influence the quantity and composition of the GAGs produced. nih.gov This modulation of proteoglycan assembly can have significant biological consequences, as proteoglycans are involved in processes like cell growth, adhesion, and signaling. rsc.orgplos.org

Insights into Protein-Carbohydrate Interaction Mechanisms Utilizing Xylopyranoside Derivatives

The interactions between proteins and carbohydrates are fundamental to many biological recognition events. rsc.orgaustinpublishinggroup.com Xylopyranoside derivatives have been utilized as tools to study these interactions. The three-dimensional structure of carbohydrates, including xylopyranosides, and how they bind to proteins are crucial for understanding and regulating biochemical processes. rsc.org

The conformation of xylopyranoside derivatives, which can exist in equilibria between different chair and skew conformations, is influenced by factors such as the solvent and the nature of substituents on the pyranose ring. rsc.org These conformational preferences are critical for their interaction with proteins. For example, studies using NMR spectroscopy have revealed that modifications to the C3 position of 2-naphthyl β-D-xylopyranosides can alter their conformational flexibility, which in turn can affect their biological activity as inhibitors of tumor growth. rsc.org Understanding these structure-activity relationships provides valuable insights into the specific nature of protein-carbohydrate binding and can guide the design of molecules that modulate these interactions for therapeutic purposes. umich.eduumich.edu

Broader Bioactivity Profiles of Flavone C-Glycosides (e.g., antibacterial, antioxidant, anti-hepatotoxic properties)

Flavone C-glycosides, a significant subclass of flavonoids, are recognized for a wide array of biological activities beyond their more specific roles. The characteristic carbon-carbon bond between the sugar moiety and the flavone aglycone imparts greater stability to these molecules compared to their O-glycoside counterparts, potentially enhancing their in vivo effects. mdpi.com Research has consistently demonstrated their potential as antibacterial, antioxidant, and anti-hepatotoxic agents. These properties are intrinsically linked to their chemical structures, including the nature of the aglycone, the type and position of the sugar units, and the presence of other functional groups. mdpi.comnih.gov

Antibacterial Properties

Flavone C-glycosides have been investigated for their ability to inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. Studies have shown that these compounds can exhibit significant antibacterial effects, although the potency can vary depending on the specific compound and the bacterial species.

For instance, compounds isolated from Beta vulgaris subspecies cicla L. var. flavescens, such as vitexin (B1683572) and 6,8-di-C-β-D-glucopyranosylapigenin (vicenin-II), have demonstrated antibacterial activity. nih.govresearchgate.net Vitexin, in particular, showed promising activity against a panel of bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/ml. nih.gov Other studies have explored the activity of apigenin and luteolin derivatives, noting that they can be effective against bacteria like Escherichia coli and Pseudomonas aeruginosa. sciforum.net Some findings suggest that certain flavonoids are more potent against Gram-negative than Gram-positive bacteria. sciforum.netbiorxiv.org The flavone di-C-glycoside schaftoside (B1680920) has also been identified as having antibacterial properties. biorxiv.orgtandfonline.com

Table 1: Antibacterial Activity of Selected Flavone C-Glycosides

| Compound | Bacterial Strains Tested | Key Findings | Citations |

|---|---|---|---|

| Vitexin | Gram-positive (S. aureus, S. epidermidis, E. faecalis) & Gram-negative (P. aeruginosa, P. vulgaris, K. pneumoniae, P. mirabilis, S. typhimurium) | Showed promising activity with MIC values ranging from 1.95 to 15.63 µg/ml. | nih.gov |

| Luteolin & its C-glucosides (Orientin, Isoorientin) | S. aureus, E. faecalis | Moderate activity against S. aureus (MIC = 500 µg/mL) and weak activity against E. faecalis (MIC = 1000 µg/mL). | sciforum.net |

| Apigenin & its C-glucosides (Vitexin, Isovitexin) | E. coli, P. aeruginosa, S. aureus | Weak sensitivity observed in S. aureus for apigenin (MIC = 500-1000 µg/mL); strains were resistant to vitexin and isovitexin (B1672635) (> 1000 µg/mL). | sciforum.net |

| Schaftoside | Gram-positive & Gram-negative bacteria | Exhibited antibacterial activity. | biorxiv.orgtandfonline.com |

Antioxidant Properties

The antioxidant capacity of flavone C-glycosides is one of their most well-documented bioactivities. mdpi.comnih.govrsc.org They can act as free radical scavengers and metal chelators, which is largely governed by their chemical structure. mdpi.com Key structural features that enhance antioxidant activity include the presence of ortho-dihydroxyl groups on the B-ring, as seen in luteolin derivatives, which generally exhibit higher antioxidant potential than apigenin derivatives. mdpi.com

Research has shown that C-glycosylation can improve the antioxidant performance of the aglycone. For example, 2″-O-β-D-xylosylvitexin displayed a more consistent dose-dependent cellular antioxidant activity compared to its aglycone, apigenin. nih.gov A study comparing 12 different flavone C-glycosides from linseed highlighted that luteolin and its derivatives were superior antioxidants to apigenin and its derivatives across various assays (ABTS, CUPRAC, FRAP). mdpi.com Furthermore, C-glycosyl flavones demonstrated notable iron-chelating abilities, a property attributed to the formation of stable chelation complexes with the metal ions. mdpi.com

Table 2: Antioxidant Activity of Selected Flavone C-Glycosides

| Compound/Group | Assay/Model | Key Findings | Citations |

|---|---|---|---|

| Luteolin C-glycoside derivatives (e.g., Isoorientin) | DPPH, ABTS, CUPRAC, FRAP, Iron Chelation | Exhibited higher antioxidant activity than apigenin derivatives. Isoorientin showed the highest iron chelation capacity. | mdpi.com |

| Apigenin C-glycoside derivatives (e.g., Vitexin, Isovitexin) | DPPH, ABTS, CUPRAC, FRAP | Showed lower antioxidant activity compared to luteolin derivatives. | mdpi.com |

| 2″-O-β-D-xylosylvitexin | Cellular Antioxidant Activity (CAA) assay | Showed dose-dependent cellular antioxidant activity and eliminated the pro-oxidant effect seen with apigenin at high concentrations. | nih.gov |

| Apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside | DPPH radical scavenging | Isolated from Viola yedoensis; related compounds from the same plant demonstrated antioxidant activity. | biocrick.com |

Anti-hepatotoxic Properties

Several flavone C-glycosides have demonstrated significant potential in protecting the liver from toxic damage (hepatotoxicity). This protective effect has been observed in studies using models of liver injury induced by toxins like carbon tetrachloride (CCl₄) and galactosamine. nih.govacademicjournals.org

A notable study found that C-glycosylflavones isolated from the leaves of Allophyllus edulis, including schaftoside, vicenin-2, and lucenin-2, exhibited remarkable anti-hepatotoxic activity against CCl₄-induced cytotoxicity in primary cultured rat hepatocytes. nih.gov Similarly, an aqueous methanolic extract from the stems of Montanoa bipinnatifida, which is rich in flavone C-glycosides like apigenin 6,8-di-C-glucoside and luteolin 6,8-di-C-glucoside, was shown to prevent the rise in liver enzymes (AST and ALT) in rats with CCl₄-induced liver damage. academicjournals.orgcabidigitallibrary.org Structure-activity relationship discussions suggest that the type and position of glycosylation can influence the protective effect. For instance, one investigation noted that the 6-C-glycosylated flavone isovitexin protected hepatocyte cultures, while certain 8-C-glycosides showed less favorable effects. whiterose.ac.uk

Table 3: Anti-hepatotoxic Activity of Selected Flavone C-Glycosides

| Compound/Extract | Model System | Key Findings | Citations |

|---|---|---|---|

| Schaftoside, Vicenin-2, Lucenin-2 | CCl₄ and galactosamine-induced cytotoxicity in primary cultured rat hepatocytes | Showed remarkable anti-hepatotoxic activities. | nih.gov |

| ***Montanoa bipinnatifida* extract (containing Apigenin 6,8-di-C-glucoside, Luteolin 6,8-di-C-glucoside, etc.)** | CCl₄-induced hepatic damage in rats | Prevented the CCl₄-induced rise in serum AST and ALT levels. | academicjournals.orgcabidigitallibrary.org |

| Isovitexin | CCl₄-treated hepatocyte culture | Protected the hepatocyte culture from damage. | whiterose.ac.uk |

Structure Activity Relationship Sar and Advanced Computational Studies of 6,8 Di C β D Xylopyranoside

Influence of Glycosidic Linkages and Sugar Moieties on Biological Efficacy

The nature and position of glycosidic linkages, as well as the type of sugar moieties, are pivotal in determining the biological efficacy of C-glycosylflavones.

C-Glycosidic vs. O-Glycosidic Linkages : The C-C bond between the sugar moiety and the flavonoid aglycone in C-glycosides, such as 6,8-Di-C-β-D-xylopyranoside, is significantly more resistant to acidic and enzymatic hydrolysis compared to the C-O bond in O-glycosides. whiterose.ac.uknih.gov This enhanced stability can lead to improved bioavailability, as the compound is less likely to be cleaved into its aglycone and sugar components under physiological conditions. researchgate.net

Position of Glycosylation : The position of the sugar on the flavonoid core is critical for biological activity. For instance, in studies on GSK-3β inhibition, C-glycosides with the sugar at the 6-position showed moderate potency, while those with the sugar at the 8-position were inactive. nih.gov This highlights the specific spatial requirements for effective interaction with biological targets. The presence of sugar moieties at both the C-6 and C-8 positions, as in 6,8-di-C-glycosylflavones, can further modulate activity. nih.gov

Type and Number of Sugar Moieties : The type of sugar, such as xylose, glucose, or arabinose, and the number of sugar units (mono-, di-, or tri-glycosides) contribute to the structural diversity and bioactivity of these compounds. nih.govresearchgate.netnih.gov For example, the antioxidant activity of flavone (B191248) C-glycosides can be influenced by the nature and position of the sugar substituents. mdpi.com Di-C-glycosyl flavones, with sugars at both the 6 and 8 positions, have been identified as allelopathic compounds. nih.gov The specific sugar can affect properties like solubility and interaction with target enzymes. nih.gov

Role of Aglycone Substitutions and Overall Structure in Target Interactions

Hydroxyl and Methoxyl Groups : The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the A and B rings of the flavonoid backbone significantly influence antioxidant and enzyme inhibitory activities. mdpi.com For instance, the ortho-dihydroxyl groups on the B-ring are often associated with higher antioxidant potential. mdpi.com Methylation of phenolic hydroxyls can enhance bioavailability, metabolic stability, and potency. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the interactions between 6,8-Di-C-β-D-xylopyranoside and its biological targets at a molecular level, guiding the design of more potent and selective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. nih.govmdpi.com

Predicting Binding Modes : Docking studies can reveal how 6,8-Di-C-β-D-xylopyranoside and its analogs fit into the active site of an enzyme or the binding pocket of a receptor. frontiersin.orgrsc.org For example, docking studies on flavone-C-glycosides have shown that interactions such as hydrogen bonds and π-π stacking with specific amino acid residues are crucial for their cytotoxic activity. nih.gov

Structure-Based Drug Design : The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity. researchgate.net By identifying key interactions, medicinal chemists can modify the structure of the lead compound to enhance these interactions.

A study on flavonoids as inhibitors of the SARS-CoV-2 main protease (Mpro) demonstrated that molecular docking could identify compounds with strong binding energies, which were subsequently confirmed to form stable complexes through molecular dynamics simulations. frontiersin.org

Table 1: Example of Molecular Docking Results for Flavonoids with a Target Protein (Note: This is a representative table; specific data for 6,8-Di-C-β-D-xylopyranoside would require dedicated studies.)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Vicenin-II (Apigenin-6,8-di-C-glucoside) | Topoisomerase IIα | -8.67 | Arg A713, Met A766 |

| Orientin (Luteolin-8-C-glucoside) | Topoisomerase IIα | -7.65 | Not specified |

| Vitexin (B1683572) (Apigenin-8-C-glucoside) | Topoisomerase IIα | -8.31 | Lys89, Gln131 |

| Isovitexin (B1672635) (Apigenin-6-C-glucoside) | Topoisomerase IIα | -8.12 | Not specified |

Data sourced from a study on cytotoxic flavone-C-glycosides. nih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Model Development : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed for a series of C-glycosylflavone derivatives to predict their inhibitory activity against a specific target. researchgate.net These models use calculated molecular fields (steric and electrostatic) to correlate with biological activity.

Predictive Power : A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govu-strasbg.fr For instance, a CoMFA model developed for C-glycosylflavones as GSK-3β inhibitors showed good predictive ability, with a q² value of 0.664 and an r² value of 0.920. researchgate.net

Identifying Key Structural Features : The graphical output of QSAR models (contour maps) can highlight regions of the molecule where modifications are likely to increase or decrease activity, providing valuable guidance for lead optimization. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability and conformational changes of the complex. mdpi.comresearchgate.net

Assessing Complex Stability : MD simulations can assess the stability of the docked pose of a ligand in the protein's binding site. frontiersin.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time. frontiersin.orgmdpi.com Stable RMSD values indicate a stable binding mode.

Refining Binding Hypotheses : By observing the behavior of the ligand-protein complex over time, researchers can refine their understanding of the binding mechanism and the key determinants of affinity and selectivity. frontiersin.orgmdpi.com

Table 2: Key Parameters from a Molecular Dynamics Simulation Study (Note: This is a representative table illustrating typical MD simulation outputs.)

| Parameter | Description | Typical Finding | Reference |

| RMSD | Root Mean Square Deviation; measures the average deviation of atoms from a reference structure over time. | Stable RMSD values (e.g., 2-3 Å) indicate a stable complex. | mdpi.com |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual residues around their average position. | Lower RMSF values in binding site residues suggest a stable interaction. | mdpi.com |

| Binding Free Energy (MM-PBSA/GBSA) | An estimation of the binding affinity calculated from the MD trajectory. | More negative values indicate stronger binding. | mdpi.com |

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity. dergipark.org.tru-strasbg.fr

Feature Identification : Pharmacophore models can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules (ligand-based). dergipark.org.tr These models highlight the crucial spatial arrangement of chemical features required for binding.

Virtual Screening : Pharmacophore models are widely used as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that possess the desired inhibitory features. dergipark.org.tru-strasbg.fr

Understanding SAR : By mapping the essential features for activity, pharmacophore models provide a clear and intuitive understanding of the structure-activity relationships within a series of compounds. researchgate.net For C-glycosylflavones, a pharmacophore model could define the optimal positions for the sugar moieties, hydroxyl groups, and the flavonoid rings to achieve potent inhibition of a specific target. nih.gov

Future Research Trajectories and Potential Academic Applications in Glycoscience

Development of Novel and Efficient Synthetic Routes for 6,8-Di-C-β-D-xylopyranoside and its Analogues

The synthesis of C-glycosides presents a formidable challenge in carbohydrate chemistry, primarily due to the stereoselective formation of the C-C bond at the anomeric center. wur.nlnih.govmedchemexpress.com For a complex molecule like 6,8-di-C-β-D-xylopyranoside, which involves the introduction of two C-linked xylose moieties onto a flavonoid backbone, these challenges are amplified. Future research in this area should focus on developing novel and efficient synthetic strategies.

One promising approach is the direct C-glycosylation of flavonoid aglycones, such as apigenin (B1666066), with unprotected D-xylose in aqueous solutions. nih.gov This method, while demonstrated for other sugars, requires optimization for xylose to improve yields and regioselectivity for the 6 and 8 positions of the flavone (B191248) core. nih.gov

The table below outlines potential synthetic strategies that warrant further investigation for the synthesis of 6,8-Di-C-β-D-xylopyranoside and its analogues.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-glycosylation | Fewer reaction steps, use of unprotected sugars, environmentally benign (aqueous media). nih.gov | Low yields, lack of regioselectivity (formation of 6-C, 8-C, and 6,8-di-C isomers). nih.gov |

| Transition-Metal Catalysis | High efficiency and selectivity, milder reaction conditions. nih.gov | Catalyst cost and sensitivity, optimization of ligands and reaction conditions. |

| C-H Activation/Glycosylation | Direct functionalization of the flavonoid core, high atom economy. nih.gov | Regiocontrol on the flavonoid A-ring, functional group tolerance. |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity. | Availability and stability of specific C-glycosyltransferases, cost of sugar donors. |

The synthesis of a library of analogues, with variations in the flavonoid backbone and the sugar moieties, will also be crucial for structure-activity relationship (SAR) studies.

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

Preliminary studies have indicated that di-C-glycosylflavones, including derivatives of 6,8-Di-C-β-D-xylopyranoside, possess significant biological activities, notably anti-inflammatory properties. researchgate.netnih.gov For instance, the related compound vicenin-2 (apigenin-6,8-di-C-β-D-glucopyranoside) has been shown to exert its anti-inflammatory and anti-photoaging effects by suppressing Glycogen Synthase Kinase 3β (GSK3β). nih.gov

Future research should aim to elucidate the precise molecular mechanisms by which 6,8-Di-C-β-D-xylopyranoside exerts its effects. This would involve:

Target Identification and Validation: Identifying the specific cellular targets of the compound. While GSK3β is a potential candidate, other kinases and signaling proteins involved in inflammatory pathways, such as NF-κB and MAPKs, should be investigated. nih.goviapchem.org

Binding Site Characterization: Determining the exact binding site and mode of interaction between 6,8-Di-C-β-D-xylopyranoside and its protein targets. This can be achieved through a combination of computational modeling and experimental techniques.

Pathway Analysis: Mapping the downstream signaling pathways modulated by the compound upon target engagement. This will provide a comprehensive understanding of its cellular effects.

In silico docking studies can be employed to predict the binding affinity and interaction patterns of 6,8-Di-C-β-D-xylopyranoside with various protein targets. leafletpub.com These computational predictions must then be validated through in vitro binding assays and cellular-based functional assays.

Application of Advanced Spectroscopic Techniques for Characterizing Compound-Target Interactions

A thorough understanding of the interaction between 6,8-Di-C-β-D-xylopyranoside and its biological targets at a molecular level is paramount. Advanced spectroscopic techniques offer powerful tools for this purpose.

Future research should leverage techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed information about the structure of the compound and its conformational changes upon binding to a target protein. spectroscopyonline.com Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can identify binding epitopes and determine binding affinities.

Mass Spectrometry (MS): Techniques like Native MS and Hydrogen-Deuterium Exchange MS (HDX-MS) can be used to study the stoichiometry of the compound-protein complex and map conformational changes in the protein upon ligand binding.

Fluorescence Recovery After Photobleaching (FRAP): This technique can be used in living cells to study the mobility of fluorescently labeled target proteins and how this is affected by the binding of 6,8-Di-C-β-D-xylopyranoside, providing insights into its cellular dynamics. numberanalytics.com

Surface Plasmon Resonance (SPR): SPR can be used to quantitatively measure the kinetics (on- and off-rates) and affinity of the interaction between the compound and its immobilized target protein in real-time.

The table below summarizes the potential applications of these advanced spectroscopic techniques.

| Spectroscopic Technique | Information Gained |

| High-Resolution NMR | 3D structure of the compound-target complex, binding site identification, conformational changes. spectroscopyonline.com |

| Mass Spectrometry (Native MS, HDX-MS) | Stoichiometry of interaction, mapping of binding-induced conformational changes. |

| Fluorescence Recovery After Photobleaching (FRAP) | In-cell mobility of the target protein, effect of compound on protein dynamics. numberanalytics.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding (kon, koff, KD). |

These techniques, when used in a complementary fashion, will provide a detailed picture of the molecular recognition events that underpin the biological activity of 6,8-Di-C-β-D-xylopyranoside.

Exploration of Biosynthetic Pathways and Metabolic Engineering Strategies for Enhanced Production

The natural abundance of 6,8-Di-C-β-D-xylopyranoside is often low, making its isolation from plant sources challenging and expensive. Understanding its biosynthetic pathway is the first step towards developing biotechnological production methods. The biosynthesis of flavone C-glycosides is known to involve a key enzyme, C-glycosyltransferase (CGT), which catalyzes the transfer of a sugar moiety from an activated donor to the flavonoid aglycone. medchemexpress.comwhiterose.ac.uk

Future research in this domain should focus on:

Identification and Characterization of Specific CGTs: Isolating and characterizing the specific C-glycosyltransferases from plants that produce 6,8-Di-C-β-D-xylopyranoside. This involves identifying enzymes that can utilize UDP-xylose as a sugar donor and a flavone, such as apigenin, as an acceptor, with regioselectivity for the 6 and 8 positions.

Elucidation of the Complete Biosynthetic Pathway: Identifying all the enzymes involved in the pathway, from primary metabolites to the final product. This includes enzymes of the general phenylpropanoid and flavonoid pathways. wur.nl

Metabolic Engineering in Microbial Hosts: Transferring the identified biosynthetic genes into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. youtube.com This would enable the development of fermentation-based processes for the sustainable and scalable production of 6,8-Di-C-β-D-xylopyranoside.

Metabolic engineering strategies could involve:

Pathway Optimization: Overexpressing key biosynthetic genes and downregulating competing pathways to channel metabolic flux towards the desired product.

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as UDP-xylose.

Host Strain Improvement: Using systems biology approaches to identify and address metabolic bottlenecks in the host organism.

The development of a robust microbial cell factory for the production of 6,8-Di-C-β-D-xylopyranoside would not only provide a sustainable source of this compound for further research but also open up possibilities for its commercial application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.